
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a multifaceted compound with a detailed structural composition. The compound consists of an ethyl ester, a 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) group, and a 5-nitrothiophene-3-carboxylate core. Its distinctive functional groups render it relevant in various chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate typically involves several steps:
Starting materials: : Preparation starts with 3,4-dihydroisoquinoline and sulfonyl chloride, which are reacted in the presence of a base to produce the intermediate.
Coupling: : The intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the benzamido derivative.
Nitration: : This derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to incorporate the nitro group onto the thiophene ring.
Esterification: : Finally, esterification with ethanol under reflux conditions gives the desired ethyl ester.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound often employs automated reactors to ensure precise control over temperature, pH, and reaction times. Catalysts and continuous flow systems are used to optimize yield and purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The nitrothiophene moiety can undergo oxidation reactions, forming various oxidized products.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin and hydrochloric acid.
Substitution: : Aromatic substitution reactions can occur, particularly at positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution Conditions: : Electrophilic substitution reactions typically require a strong acid like sulfuric acid as a catalyst.
Major Products Formed
Oxidation: : Oxidized thiophene derivatives.
Reduction: : Amino-thiophene derivatives.
Substitution: : Various substituted thiophene compounds depending on the electrophiles used.
科学研究应用
The scientific applications of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate span several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-targeting enzymes.
Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Applied in the manufacturing of specialty chemicals and materials due to its unique functional groups.
作用机制
The compound exerts its effects by interacting with molecular targets, often binding to the active sites of enzymes or receptors. The sulfonyl and nitro groups play critical roles in its binding affinity and specificity. For example, in enzyme inhibition, the compound might mimic the natural substrate or bind to an allosteric site, altering the enzyme's conformation and activity. The pathways involved often include redox reactions and nucleophilic attack mechanisms.
相似化合物的比较
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can be compared with compounds such as:
Ethyl 2-(4-(methylsulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Different due to the methylsulfonyl group.
Ethyl 2-(4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Varies with a different dihydroisoquinoline structure.
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Differences lie in the carbonyl group instead of the sulfonyl group.
These comparisons highlight the unique structure-function relationships that define the reactivity and applications of this compound.
属性
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)19-13-20(26(29)30)34-22(19)24-21(27)16-7-9-18(10-8-16)35(31,32)25-12-11-15-5-3-4-6-17(15)14-25/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZWWKAHYZHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

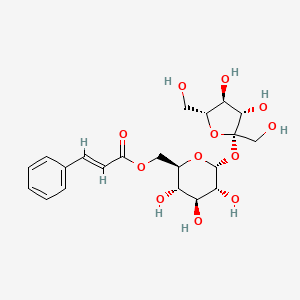
![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
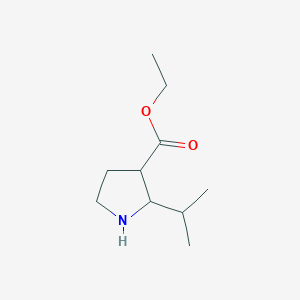
![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)

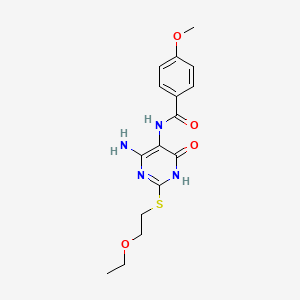
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2738953.png)
![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738955.png)
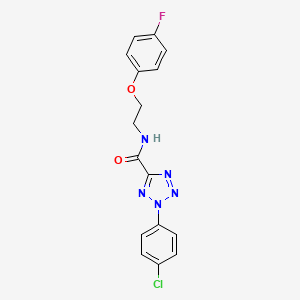
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
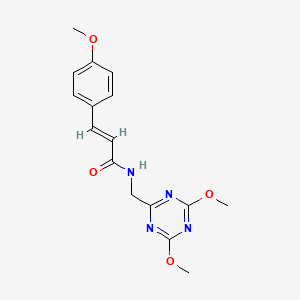
methanone](/img/structure/B2738961.png)

